N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and are often used in medicinal chemistry for their potential therapeutic applications .
Mechanism of Action
Target of Action
The compound N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide is part of the pyrazolo[1,5-a]pyrimidine class of compounds . This class of compounds has been found to have varied and significant biological activities, and they are the dominant motif of many drugs . They have been identified as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors .
Mode of Action
Pyrazolo[1,5-a]pyrimidines generally interact with their targets through a variety of mechanisms, depending on the specific target and the functional groups present on the compound .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. Given the wide range of activities associated with pyrazolo[1,5-a]pyrimidines, it is likely that multiple pathways could be affected .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. Given the range of activities associated with pyrazolo[1,5-a]pyrimidines, the effects could potentially include antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant effects, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are usually carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions but optimized for scalability and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines such as zaleplon, indiplon, and ocinaplon. These compounds share a similar core structure but differ in their functional groups and specific biological activities .
Uniqueness
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide is unique due to its trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for various scientific research and industrial applications .
Biological Activity
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H10F3N5O2S
- Molecular Weight : 353.31 g/mol
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization of Precursors : Using strong acids or bases and specific solvents.
- Optimization of Reaction Conditions : Adjusting temperature and pressure to maximize yield.
- Purification Techniques : Employing recrystallization or chromatography to achieve high purity.
Anticancer Properties
Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance:
- Pim-1 Kinase Inhibition : Compounds similar to this compound have been shown to inhibit Pim-1 kinase, which plays a crucial role in cell survival pathways in cancer cells. Inhibitors of Pim-1 have potential therapeutic implications for treating cancers associated with abnormal cell growth .
Compound | IC50 (μM) | Target Kinase |
---|---|---|
11b | <0.1 | Pim-1 |
11b | 0.9 | Flt-3 |
Antimicrobial Activity
Studies have indicated that pyrazolo[1,5-a]pyrimidines can possess antimicrobial properties. For example, compounds derived from this scaffold were evaluated against various bacterial strains and showed promising results .
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in critical signaling pathways:
- Inhibition of BAD Phosphorylation : This compound was found to suppress the phosphorylation of BAD protein, which is essential for cell survival in cancer cells.
- Kinase Selectivity : Selectivity profiling against a panel of 119 oncogenic kinases revealed that the compound selectively inhibited Pim-1 without significant off-target effects on other kinases .
Study 1: Evaluation of Anticancer Activity
A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their effects on cancer cell lines. The lead compound demonstrated:
- Submicromolar Potency : Inhibiting colony formation in vitro.
- Selectivity for Pim-1 : High selectivity scores indicated minimal interaction with other kinases, enhancing its therapeutic potential.
Study 2: Antimicrobial Evaluation
In another investigation, derivatives were tested against various microbial strains:
- Effective Against Gram-positive Bacteria : Showed significant inhibition with minimum inhibitory concentrations (MICs) ranging from 10 to 30 μg/mL.
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-yl-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O2S/c14-13(15,16)9-1-3-11(4-2-9)23(21,22)19-10-7-17-12-5-6-18-20(12)8-10/h1-8,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSITUNBEUTYAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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